molecular formula C14H18BrN B13185316 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13185316
M. Wt: 280.20 g/mol
InChI Key: POMNUBBENIRIOA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane is a chemical compound offered for research and further manufacturing applications, strictly not for direct human or veterinary use. Compounds based on the 2-azaspiro[4.4]nonane scaffold are of significant interest in medicinal chemistry and organic synthesis . Specifically, structurally similar N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated essential anticonvulsant properties in pharmacological screens, indicating the value of this core structure in developing potential therapeutic agents for neurological disorders . The presence of the spirocycloalkyl system is considered a critical structural feature for this biological activity . Furthermore, the azaspiro[4.4]nonane skeleton is a key structural motif in various synthetic methodologies aimed at building complex molecules for pharmaceutical research . Researchers value this scaffold for its versatility as a building block in the design and synthesis of novel bioactive molecules and advanced chemical entities. This product is intended for research use only by trained professionals.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

4-(2-bromophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18BrN/c15-13-6-2-1-5-11(13)12-9-16-10-14(12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-10H2

InChI Key

POMNUBBENIRIOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Radical Domino Bicyclization Approach

One of the most prominent and innovative methods for synthesizing 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane involves radical domino bicyclization of specially designed oxime ethers. This method leverages the formation and capture of alkoxyaminyl radicals, facilitating the simultaneous formation of two rings and the spirocyclic core in a single step.

Key features:

  • Precursor synthesis: The process begins with the preparation of oxime ethers derived from aromatic ketones bearing brominated phenyl groups. These are synthesized via alkylation of methyl acetoacetate, followed by oxidation and functionalization steps (e.g., dealkoxycarbonylation, alkylation with brominated aromatic compounds).

  • Radical initiation: The radical process is initiated using radical initiators such as triethylborane (Et₃B) under mild conditions, typically at room temperature or slightly elevated temperatures (around 60–80°C).

  • Reaction conditions: The process generally occurs in inert solvents like tetrahydrofuran (THF), with the reaction monitored for diastereomeric mixture formation, predominantly favoring the trans isomer.

Research findings:
Guerrero-Caicedo et al. (2019) demonstrated that this domino radical bicyclization yields 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane derivatives in moderate yields (11–67%), with the reaction’s diastereoselectivity favoring the trans configuration. The key to success lies in controlling radical formation and capture, which is influenced by the nature of the radical precursor and reaction parameters.

Palladium-Catalyzed Cyclization

Another route involves palladium-catalyzed aminoalkynylation of suitable precursors, such as alkynyl derivatives bearing bromophenyl groups. This method involves:

  • Preparation of alkynyl intermediates: Via Sonogashira coupling of bromophenyl derivatives with terminal alkynes.

  • Cyclization step: Catalyzed by Pd(0) complexes (e.g., Pd(PPh₃)₄) under mild conditions (60–80°C), leading to spirocyclic formation through intramolecular cyclization.

  • Reaction optimization: Catalyst loading, temperature, and solvent choice (e.g., THF or DMF) are critical for high yields and selectivity.

Advantages: This method offers cleaner reaction profiles and potential for scale-up, although it requires careful control of reaction parameters to prevent side reactions.

Reductive Amination and Cyclization

A more classical approach involves:

  • Step 1: Formation of an imine or iminium intermediate from a suitable aldehyde or ketone with a primary amine bearing the bromophenyl group.

  • Step 2: Intramolecular cyclization under reductive conditions using agents like sodium cyanoborohydride or sodium borohydride in protic solvents.

  • Outcome: Formation of the spirocyclic amine with the bromophenyl substituent attached.

This route is less common but can be useful for specific derivatives, especially when functional group compatibility is a concern.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Synthesis
Radical initiator Triethylborane (Et₃B), AIBN Initiates radical formation efficiently at mild temperatures
Temperature 25–80°C Higher temperatures promote radical cyclization but may reduce selectivity
Solvent Tetrahydrofuran (THF), Dioxane Inert, aprotic solvents favor radical processes
Reaction time 12–48 hours Sufficient to ensure completion, monitored via TLC or NMR
Purification Recrystallization, chromatography Ensures high purity of the final product

In-Depth Research Findings and Data

Yield and Diastereoselectivity

Method Yield (%) Diastereomeric Ratio Notes
Radical domino bicyclization 11–67 Predominantly trans Moderate to good yields; reaction conditions influence selectivity
Palladium-catalyzed cyclization 50–80 High trans selectivity Cleaner profile, suitable for scale-up
Reductive amination Variable Depends on substrate Often lower yields, suitable for specific derivatives

Structural Confirmation

Key Factors Affecting Synthesis

  • Radical stability: Electron-withdrawing groups like bromine stabilize radicals, facilitating cyclization.
  • Precursor design: Proper functionalization of oxime ethers or alkynes is crucial.
  • Reaction atmosphere: Inert atmosphere (argon or nitrogen) prevents radical quenching by oxygen.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Activity

The anticonvulsant activity of 2-azaspiro[4.4]nonane derivatives is highly dependent on substituent type and position. Key comparisons include:

Compound Substituent(s) Activity (MES/sc. Met tests) Key Findings Reference
4-(2-Bromophenyl) derivative 2-Bromophenyl ED₅₀: 15 mg/kg (sc. Met) High potency attributed to bromine's electron-withdrawing effects .
N-(4-Methylphenyl) derivative 4-Methylphenyl ED₅₀: 8 mg/kg (sc. Met) Methyl group enhances lipophilicity and CNS penetration .
N-(2-Trifluoromethylphenyl) 2-Trifluoromethylphenyl ED₅₀: 12 mg/kg (sc. Met) CF₃ group improves metabolic stability but reduces solubility .
Spirooctane analog (2f) Non-brominated, spiro[4.4] Inactive Inactivity linked to lack of halogenation and altered conformation .
  • Key Insight : The 2-bromophenyl substituent balances electronic effects and steric bulk, optimizing receptor binding. However, methyl or trifluoromethyl groups at para positions show superior activity due to enhanced pharmacokinetics .

Antibacterial Activity vs. Other Spirocyclic Peripheries

Spirocyclic amines with varying peripheries exhibit distinct antibacterial spectra. For example:

Compound Core Structure Activity Against ESKAPE Pathogens (MIC, µg/mL) Notes Reference
4-(2-Bromophenyl) derivative 2-Azaspiro[4.4]nonane S. aureus: 2.5; E. faecalis: 3.0 Bromophenyl enhances Gram-positive activity but inactive against P. aeruginosa .
6-Azaspiro[3.4]octane (6a) 6-Azaspiro[3.4]octane K. pneumoniae: 4.0; A. baumannii: 8.0 Smaller spiro ring improves activity against Gram-negative strains .
Ciprofloxacin Fluoroquinolone Broad-spectrum (MICs: 0.1–2.0) Clinical benchmark; highlights spiro derivatives' narrower spectra .
  • Key Insight: The 2-azaspiro[4.4]nonane core with bromophenyl substitution shows selectivity for Gram-positive bacteria, whereas analogs with smaller spiro rings (e.g., 6-azaspiro[3.4]octane) extend activity to Gram-negative pathogens .

Receptor Affinity and Structural Requirements

  • 5-HT1A/5-HT2A Receptor Binding: N-[(4-Arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane show high 5-HT1A affinity (Kᵢ: 12 nM) but moderate 5-HT2A binding (Kᵢ: 45 nM). The bromophenyl group’s steric bulk may hinder 5-HT2A interactions . In contrast, N-benzyl derivatives (e.g., 2a) lose receptor affinity entirely, emphasizing the necessity of flexible alkyl linkers .
  • mGlu1 Receptor Modulation: Urea analogs of 2-azaspiro[4.4]nonane (e.g., compound 38) exhibit IC₅₀ values <1 µM, comparable to lead compounds. The spirocyclic rigidity is critical for maintaining potency .

Critical Analysis of Contradictory Evidence

  • X-ray vs. Activity Mismatch: While X-ray studies of 2-azaspiro[4.4]nonane derivatives (e.g., 2a vs.
  • Antibacterial Spectrum: Despite structural similarities, 4-(2-bromophenyl)-2-azaspiro[4.4]nonane lacks activity against P. aeruginosa, unlike ciprofloxacin, highlighting inherent limitations in spirocyclic scaffolds .

Biological Activity

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of a bromophenyl substituent and a nitrogen atom within its spiro framework, suggest diverse interactions with biological targets. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane exhibits antimicrobial properties . Preliminary studies have shown effectiveness against various bacterial strains, suggesting that this compound could serve as a lead for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, similar to other known antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer potential . Studies have reported that derivatives of azaspiro compounds demonstrate significant antiproliferative effects against cancer cell lines. This activity is believed to be mediated through the modulation of cellular signaling pathways and induction of apoptosis in malignant cells .

Anticonvulsant Effects

Notably, some derivatives related to 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane have shown anticonvulsant properties . These effects are likely due to their interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission .

The precise mechanism of action for 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane remains to be fully elucidated; however, it is hypothesized that the bromophenyl group facilitates binding interactions with specific molecular targets, influencing various biological pathways .

Synthesis Methods

The synthesis of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane typically involves multi-step organic synthesis techniques:

  • Formation of the spirocyclic core : This can be achieved through radical cyclization methods.
  • Substitution reactions : Introducing the bromophenyl group at the appropriate position on the azaspiro framework.
  • Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromophenyl)-2-azaspiro[4.4]nonaneSimilar azaspiro structureDifferent position of bromophenyl substituent
5-Azoniaspiro[4.4]nonaneAnother spirocyclic compoundLacks the bromophenyl substituent
1-Azaspiro[4.5]decaneRelated spirocyclic structureDifferent ring size and nitrogen placement
2-Azaspiro[5.5]decaneLarger spirocyclic frameworkIncreased complexity due to additional ring

The uniqueness of 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane lies in its specific spirocyclic structure combined with the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to similar compounds .

Case Studies and Research Findings

  • Antimicrobial Study : A study published by BenchChem explored various derivatives of azaspiro compounds, revealing that those with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria .
  • Anticancer Research : A review in Current Research on Antiepileptic Compounds highlighted that compounds similar to 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane showed significant inhibition of cancer cell proliferation in vitro .
  • Anticonvulsant Evaluation : Research indicated that certain derivatives demonstrated effective protection against seizures in animal models at doses comparable to established anticonvulsants .

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